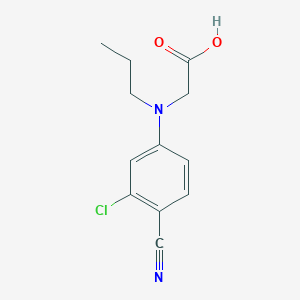
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, also known as CCMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMA is a member of the α-amino acid family and is known for its unique structure and properties.
作用机制
The mechanism of action of 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning.
Biochemical and physiological effects:
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of acetylcholinesterase. In vivo studies have shown that it exhibits anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for research on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. One area of focus is the development of new anticancer drugs based on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. Another area of focus is the development of new materials based on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, such as metal-organic frameworks and other porous materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid and its potential applications in the treatment of neurodegenerative disorders.
合成方法
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloro-2-cyanobenzenamine with 2-methylacryloyl chloride in the presence of a catalyst. The resulting product is then reacted with L-alanine in the presence of a base to form 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid can be used as a building block for the synthesis of various compounds. In materials science, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials.
属性
IUPAC Name |
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(12(16)17)7-15(2)11-4-3-10(13)5-9(11)6-14/h3-5,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDCILXKPAUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)


![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)


